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Compound of Interest

Compound Name: 2,2-Diphenylglycine

Cat. No.: B147090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

2,2-diphenylglycine and its derivatives in enantioselective synthesis. These compounds serve

as powerful chiral auxiliaries and organocatalysts for the asymmetric synthesis of a variety of

valuable chiral molecules, including non-natural amino acids and heterocyclic compounds.

Introduction
Chiral 2,2-diphenylglycine and its derivatives, such as (R)-phenylglycine amide and (R)-

phenylglycinol, are highly effective chiral auxiliaries in asymmetric synthesis. Their bulky

diphenylmethyl group provides excellent stereochemical control in a variety of chemical

transformations, leading to high diastereoselectivity and enantioselectivity. These auxiliaries

are particularly valuable in the synthesis of enantiomerically pure α-amino acids and β-lactams,

which are crucial building blocks for many pharmaceutical compounds. More recently, C2-

symmetric derivatives of 2,2-diphenylglycine have also emerged as efficient organocatalysts.

Key Applications
The primary applications of 2,2-diphenylglycine derivatives in enantioselective synthesis

include:
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Asymmetric Strecker Synthesis of α-Amino Acids: Utilizing (R)-phenylglycine amide as a

chiral auxiliary to produce diastereomerically pure α-amino nitriles, which are then converted

to the corresponding α-amino acids. A key feature of this method is the often-observed

crystallization-induced asymmetric transformation, which allows for the isolation of a single

diastereomer in high yield.[1][2]

Enantioselective Alkylation of Glycine Equivalents: Chiral nickel(II) complexes of Schiff bases

derived from glycine and a chiral ligand based on a 2,2-diphenylglycine framework can be

alkylated with high diastereoselectivity to produce a wide range of non-natural α-amino

acids.[3][4][5]

Synthesis of Chiral Piperidine Alkaloids: Phenylglycinol-derived lactams are versatile

intermediates for the enantioselective synthesis of substituted piperidines, which form the

core of many alkaloids and other biologically active molecules.[6][7][8]

Diastereoselective Synthesis of β-Lactams: Imines derived from 2,2-diphenylglycine can be

used in [2+2] cycloaddition reactions with ketenes to produce chiral β-lactams with good

diastereoselectivity. These compounds are precursors to a variety of antibiotic agents.

Organocatalytic Asymmetric Reactions: C2-symmetric derivatives of 2,2-diphenylglycine
have been developed as organocatalysts for reactions such as the asymmetric Michael

addition.

Data Presentation
Table 1: Asymmetric Strecker Synthesis using (R)-
Phenylglycine Amide
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Aldehyde/Ketone
Product
Diastereomeric
Ratio (dr)

Yield (%) Reference

Pivaldehyde >99:1 93 [2]

3,4-

Dimethoxyphenylacet

one

>99:1 76 [2]

Isobutyraldehyde 85:15 85 [2]

Benzaldehyde 70:30 90 [2]

Table 2: Enantioselective Alkylation of a Ni(II) Complex
of a Glycine Schiff Base with (S)-o-[(N-
benzylprolyl)amino]benzophenone

Alkylating Agent
Diastereomeric
Excess (de) (%)

Yield (%) Reference

Benzyl bromide 92 85 [4]

Allyl bromide 90 88 [4]

Ethyl iodide 85 75 [4]

n-Octyl bromide 98.8 98.1 [5]

Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-
Leucine using (R)-Phenylglycine Amide
This protocol is adapted from Boesten, W. H. J., et al., Org. Lett. 2001, 3(8), 1121-1124.[2]

Step 1: Synthesis of (R,S)-2-[(1-cyano-2,2-dimethylpropyl)amino]-2-phenylacetamide

To a stirred suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in water (400 mL),

add pivaldehyde (37.2 g, 419 mmol) at room temperature.
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Simultaneously, add a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and

glacial acetic acid (25.4 g, 423 mmol) over a period of 30 minutes. The temperature will

increase from approximately 23°C to 28°C.

Stir the mixture for 2 hours at 30°C, then increase the temperature to 70°C and continue

stirring for 20 hours.

Cool the mixture to 30°C.

Isolate the precipitated product by filtration and wash with water (500 mL).

Dry the solid to obtain the amino nitrile as a nearly colorless solid (Yield: ~92%, dr > 99:1).

Step 2: Hydrolysis to (S)-tert-Leucine

Suspend the diastereomerically pure amino nitrile from Step 1 in a suitable acidic or basic

aqueous solution.

Heat the mixture under reflux until the hydrolysis of the nitrile and amide groups is complete

(monitor by TLC or HPLC).

After cooling, adjust the pH to the isoelectric point of tert-leucine to precipitate the amino

acid.

Isolate the product by filtration, wash with cold water and then ethanol, and dry under

vacuum.

The chiral auxiliary, (R)-phenylglycine, can be recovered from the mother liquor.

Protocol 2: General Procedure for Asymmetric
Alkylation of a Chiral Ni(II)-Glycine Complex
This protocol is a general representation based on the work of Belokon, Y. N., et al.[4][5]

Step 1: Formation of the Chiral Ni(II) Complex

A Schiff base is first prepared by the condensation of glycine with a chiral ligand, such as

(S)-o-[(N-benzylprolyl)amino]benzophenone.
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The Schiff base is then treated with a nickel(II) salt (e.g., Ni(OAc)₂) in a suitable solvent like

methanol to form the square-planar Ni(II) complex.

Step 2: Alkylation of the Ni(II) Complex

Dissolve the chiral Ni(II)-glycine complex in an appropriate solvent (e.g., DMF).

Add a base, such as powdered NaOH or KOH.

Add the alkylating agent (e.g., benzyl bromide, n-octyl bromide) and stir the reaction mixture

at room temperature until the starting material is consumed (monitor by TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., dichloromethane).

The diastereomeric products can be separated by column chromatography on silica gel.

Step 3: Decomposition of the Complex and Isolation of the α-Amino Acid

Dissolve the isolated diastereomerically pure complex in an acidic solution (e.g., 2M HCl).

The complex will decompose, releasing the α-amino acid ester.

The chiral ligand can be recovered by extraction.

The amino acid ester can be hydrolyzed to the free amino acid by further heating in acid.

Neutralize the solution to the isoelectric point to precipitate the pure α-amino acid.
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Caption: Workflow for Asymmetric Strecker Synthesis.
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Caption: Asymmetric Alkylation of a Ni(II)-Glycine Complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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